molecular formula C26H23NO4 B12470835 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12470835
M. Wt: 413.5 g/mol
InChI Key: MLCPOMGZIWRXSG-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with a unique structure that includes a phenyl ring, a dioxooctahydro-ethenocyclopropa ring, and an isoindolyl benzoate moiety

Preparation Methods

The synthesis of 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can be achieved through several synthetic routes. One common method involves the [4+2]-cycloaddition of styrene to 4,5-diaroyl-1H-pyrrole-2,3-diones . This reaction typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature. Industrial production methods may involve scaling up this reaction and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its therapeutic potential in treating various diseases. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate include other derivatives of 2,3-dimethylphenyl and isoindolyl benzoates. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(2,3-dimethylphenyl) 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C26H23NO4/c1-13-4-3-5-21(14(13)2)31-26(30)15-6-8-16(9-7-15)27-24(28)22-17-10-11-18(20-12-19(17)20)23(22)25(27)29/h3-11,17-20,22-23H,12H2,1-2H3

InChI Key

MLCPOMGZIWRXSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6)C

Origin of Product

United States

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